molecular formula C13H18ClFN2O2 B042524 (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol CAS No. 1610690-08-8

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol

Cat. No. B042524
M. Wt: 288.74 g/mol
InChI Key: NQGHQKBSPVNNDS-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including aminomethylation, reduction, and reactions with Grignard reagents. For instance, compounds with similar structures were synthesized through aminomethylation of ethanones followed by reduction with lithium aluminum hydride and further reaction with Grignard reagents, demonstrating pronounced biological activities (Papoyan et al., 2011). These methodologies could potentially be adapted for the synthesis of "(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol".

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including crystallography. For example, the crystal structure of a compound with a similar molecular framework was determined, highlighting the morpholine ring's chair conformation and the spatial arrangement of substituents (Hu et al., 2006). Such analyses are crucial for understanding the three-dimensional structure and potential reactive sites of "(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol".

Chemical Reactions and Properties

The chemical reactivity of compounds within this class often involves interactions with Grignard reagents, leading to various derivatives with potential anticonvulsive activities and other biological effects (Papoyan et al., 2011). Understanding these reactions is essential for exploring the chemical versatility and applications of "(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol".

Scientific Research Applications

Synthetic Pathways and Chemical Intermediates

A practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of intermediates in pharmaceutical manufacturing processes. These intermediates, similar to (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, are crucial for the synthesis of non-steroidal anti-inflammatory and analgesic materials. The development of efficient synthesis methods for such intermediates can significantly impact large-scale production, underscoring the need for cost-effective and environmentally benign synthetic routes (Qiu et al., 2009).

Role in Anticancer Research

The biological activity of chloroquine-containing compounds, including those with structural similarities to (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, has been extensively studied for potential repurposing in cancer therapy. These compounds have shown promise in various preclinical cancer models, indicating potential pathways through which similar compounds could be explored for anticancer applications. This includes the investigation of enantiomers and structural analogs to optimize the therapeutic profile of these molecules (Njaria et al., 2015).

Pharmacological Effects and Therapeutic Roles

The pharmacological review of Chlorogenic Acid (CGA) outlines the diverse therapeutic roles of phenolic compounds, which can be related to the broader class of compounds including (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol. CGA demonstrates a wide range of biological and pharmacological effects, such as antioxidant, antibacterial, and anti-inflammatory activities, highlighting the potential multifunctionality of similar compounds in treating various disorders, including metabolic related disorders and cardiovascular diseases (Naveed et al., 2018).

Antimicrobial Potential

The antimicrobial potential of chitosan, a biopolymer with reactive groups similar to those found in (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, underscores the potential application of such compounds in developing new antimicrobial agents. The unique chemical structure of chitosan allows it to exhibit significant antimicrobial activity against a wide range of organisms. This suggests that structurally complex compounds like (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol could also be explored for their antimicrobial properties, potentially leading to the development of novel antibiotics or preservatives (Raafat & Sahl, 2009).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results. It’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for this compound are not specified in the search results. However, given its relation to pharmaceutical impurity standards1, it may have potential applications in pharmaceutical research and development.


Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

(2S)-1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O2/c14-8-11(18)9-16-10-1-2-13(12(15)7-10)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGHQKBSPVNNDS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC(CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)NC[C@@H](CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol

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